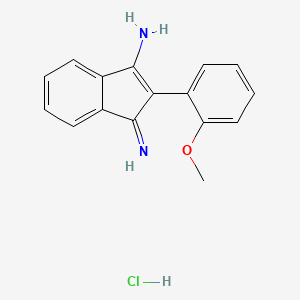
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-amino-2-indanol, which is a crucial intermediate.
Reaction with Salicylaldehyde: 1-amino-2-indanol is reacted with salicylaldehyde in ethanol to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the indene structure.
Formation of the Imino Group: The imino group is introduced through a reaction with an appropriate reagent, such as an imine-forming agent.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action
Mecanismo De Acción
The mechanism of action of 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .
Comparación Con Compuestos Similares
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride can be compared with similar compounds such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group and an amino group, but differs in its overall structure and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in containing a methoxyphenyl group, but with different functional groups and applications
The uniqueness of this compound lies in its indene core structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32840-63-4 |
|---|---|
Fórmula molecular |
C16H15ClN2O |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
3-imino-2-(2-methoxyphenyl)inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2O.ClH/c1-19-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18;/h2-9,17H,18H2,1H3;1H |
Clave InChI |
IFTJYJYXNHOVKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C2=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


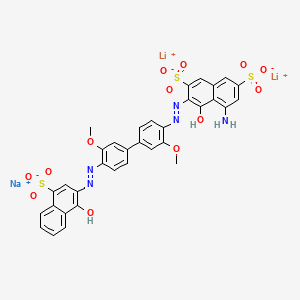

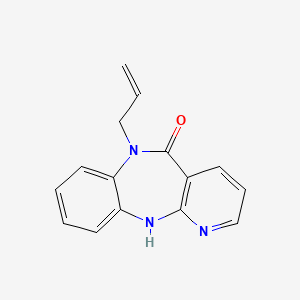
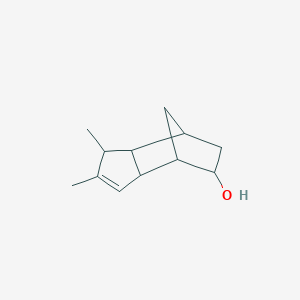

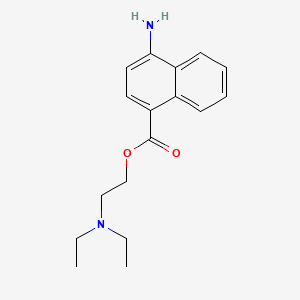
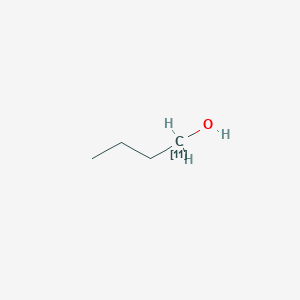
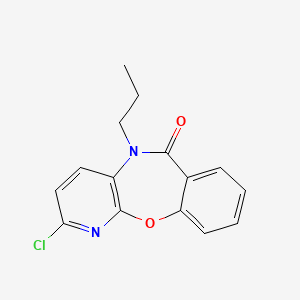
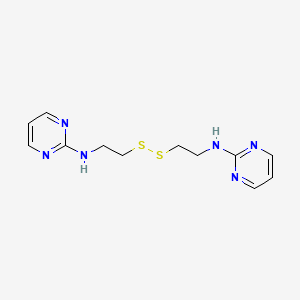
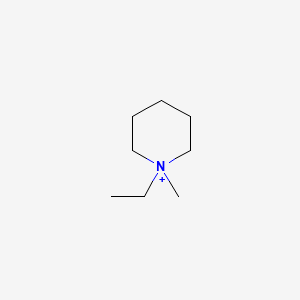
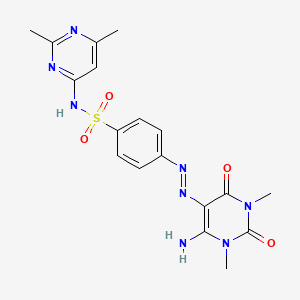
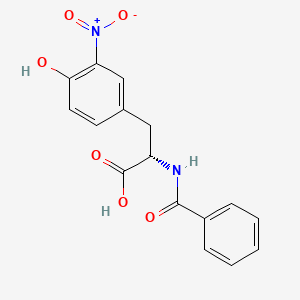
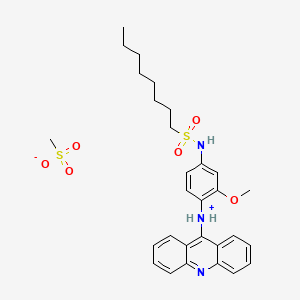
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
